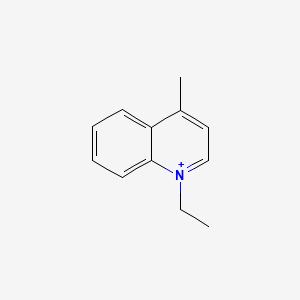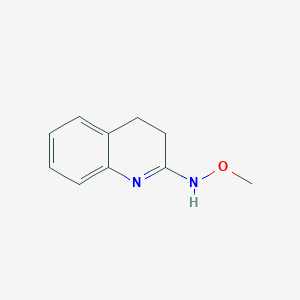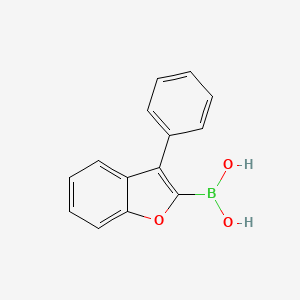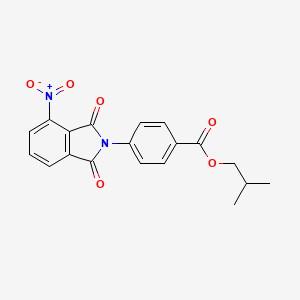
1-Ethyl-4-methylquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-methylquinolin-1-ium is an organic compound with the molecular formula C12H14IN. It is a quaternary ammonium salt derived from quinoline, characterized by the presence of an ethyl group at the 1-position and a methyl group at the 4-position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-ethyl-4-methylquinolin-1-ium can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethyl-4-methylquinoline with an iodinating agent such as iodine or sodium iodide. The reaction typically occurs in an organic solvent like ethanol or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-ethyl-4-methylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or sulfonyl chlorides. .
Scientific Research Applications
1-ethyl-4-methylquinolin-1-ium has several applications in scientific research:
Chemistry: It is used as a catalyst or reagent in organic synthesis, facilitating various chemical transformations.
Biology: This compound is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the production of other organic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-ethyl-4-methylquinolin-1-ium involves its interaction with molecular targets such as enzymes or receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-ethyl-4-methylquinolin-1-ium can be compared with other quinoline derivatives such as:
4-methylquinoline: Lacks the ethyl group at the 1-position, resulting in different chemical properties and reactivity.
1-ethylquinoline: Lacks the methyl group at the 4-position, leading to variations in its chemical behavior.
Quinoline: The parent compound without any substituents, serving as a basis for comparison with substituted derivatives.
The uniqueness of 1-ethyl-4-methylquinolin-1-ium lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14N+ |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-ethyl-4-methylquinolin-1-ium |
InChI |
InChI=1S/C12H14N/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3/q+1 |
InChI Key |
LCNWZISUNVZUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene](/img/structure/B11709942.png)
![8-bromo-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11709945.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11709947.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11709953.png)

![(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate](/img/structure/B11709962.png)
![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11709972.png)


![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)


![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
